molecular formula C11H15NO2 B1418133 5-(Tert-butyl)-2-hydroxybenzenecarbaldehyde oxime CAS No. 50849-50-8

5-(Tert-butyl)-2-hydroxybenzenecarbaldehyde oxime

Cat. No.: B1418133
CAS No.: 50849-50-8
M. Wt: 193.24 g/mol
InChI Key: JPVAJIHITBSSAM-UHFFFAOYSA-N
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Description

5-(Tert-butyl)-2-hydroxybenzenecarbaldehyde oxime is a phenolic oxime compound known for its selective extraction properties, particularly in the field of metal ion extraction. This compound is characterized by the presence of a tert-butyl group, a hydroxyl group, and an oxime functional group attached to a benzene ring. Its unique structure allows it to form stable complexes with metal ions, making it valuable in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Tert-butyl)-2-hydroxybenzenecarbaldehyde oxime typically involves the reaction of 5-(tert-butyl)-2-hydroxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or alcoholic medium at room temperature, leading to the formation of the oxime derivative.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of flow reactors that allow for efficient mixing and reaction of the starting materials, resulting in higher yields and reduced reaction times. The use of flow reactors also minimizes the consumption of reagents and solvents, making the process more economical and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5-(Tert-butyl)-2-hydroxybenzenecarbaldehyde oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides, which are valuable intermediates in organic synthesis.

    Reduction: The oxime group can be reduced to form amines.

    Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include sodium hypochlorite and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Nitrile oxides: Formed through oxidation reactions.

    Amines: Formed through reduction reactions.

    Substituted derivatives: Formed through substitution reactions.

Scientific Research Applications

5-(Tert-butyl)-2-hydroxybenzenecarbaldehyde oxime has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Tert-butyl)-2-hydroxybenzenecarbaldehyde oxime involves the formation of stable complexes with metal ions. The oxime group acts as a chelating agent, binding to metal ions through its nitrogen and oxygen atoms. This interaction stabilizes the metal ion and facilitates its extraction from aqueous solutions. The molecular targets include metal ions such as copper, which form strong complexes with the oxime ligand .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxybenzaldehyde oxime: Lacks the tert-butyl group, resulting in different extraction properties.

    5-(Tert-butyl)-2-hydroxybenzaldehyde: Lacks the oxime group, making it less effective in metal ion extraction.

    Phenolic oximes: A broader class of compounds with similar extraction properties but varying in their substituents and extraction efficiencies.

Uniqueness

5-(Tert-butyl)-2-hydroxybenzenecarbaldehyde oxime is unique due to its high selectivity and efficiency in extracting metal ions, particularly copper, at mild pH conditions. The presence of the tert-butyl group enhances its stability and extraction capabilities compared to other phenolic oximes .

Properties

IUPAC Name

4-tert-butyl-2-(hydroxyiminomethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-11(2,3)9-4-5-10(13)8(6-9)7-12-14/h4-7,13-14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPVAJIHITBSSAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)O)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601231054
Record name 5-(1,1-Dimethylethyl)-2-hydroxybenzaldehyde oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601231054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50849-50-8
Record name 5-(1,1-Dimethylethyl)-2-hydroxybenzaldehyde oxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50849-50-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(1,1-Dimethylethyl)-2-hydroxybenzaldehyde oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601231054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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